

Application Notes and Protocols for Studying Dibromoacetic Acid Effects

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Compound of Interest					
Compound Name:	Dibromoacetic Acid				
Cat. No.:	B109426	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and methodologies for investigating the toxicological effects of **Dibromoacetic Acid** (DBA), a common water disinfection byproduct. The following sections detail in vivo and in vitro models, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

In Vivo Experimental Models

Animal models are crucial for understanding the systemic effects of DBA, including its carcinogenicity, hepatotoxicity, and immunotoxicity. Rodent models, particularly mice and rats, have been extensively used.

Murine Models

Balb/c mice have been utilized to study DBA-induced hepatotoxicity. Oral administration of DBA has been shown to cause significant liver damage, characterized by histological changes and alterations in serum enzyme levels. This model is valuable for investigating the inflammatory and oxidative stress responses to DBA exposure.

B6C3F1 mice are a common model for carcinogenicity studies. Long-term exposure to DBA in drinking water has been linked to an increased incidence of hepatocellular neoplasms, including adenoma and carcinoma.[1][2]



Rat Models

F344/N rats have also been employed in long-term carcinogenicity studies.[1][2] These studies have revealed an increased incidence of malignant mesothelioma in males and mononuclear-cell leukemia in females following DBA exposure in drinking water.[1]

Sprague-Dawley rats have been used in studies focusing on reproductive and developmental toxicity, with findings indicating that DBA can cross the placenta and be detected in fetal tissue.

[3]

Ouantitative Data from In Vivo Studies

Animal Model	DBA Concentration/ Dose	Duration	Key Findings	Reference
Balb/c Mice	1.25, 5, 20 mg/kg body weight (oral gavage)	28 days	Increased serum ALT and AST, hepatic glycogen accumulation, oxidative stress, and inflammation.	
B6C3F1 Mice	50, 500, 1000 mg/L (in drinking water)	2 years	Increased incidence of hepatocellular adenoma and carcinoma.	[1][2]
F344/N Rats	50, 500, 1000 mg/L (in drinking water)	2 years	Increased incidence of malignant mesothelioma (males) and mononuclear-cell leukemia (females).[1]	[1]



In Vitro Experimental Models

In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms underlying DBA toxicity.

T-Cell Lines

Cl.Ly1+2/-9 T-cells, a murine T-cell line, have been used to investigate DBA's immunotoxic effects.[4] Studies with this cell line have demonstrated that DBA can induce apoptosis and activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Primary Cells

Mouse thymocytes have been used to study DBA-induced apoptosis. These primary cells are sensitive to DBA, which has been shown to block cell cycle progression and induce apoptosis through the Fas/FasL pathway.[5]

Human Peripheral Blood Mononuclear Cells (PBMCs) provide a relevant human model to study the immunotoxic and apoptotic effects of DBA.[6] In vitro exposure of PBMCs to DBA has been shown to induce both apoptosis and necrosis.[6]

Quantitative Data from In Vitro Studies



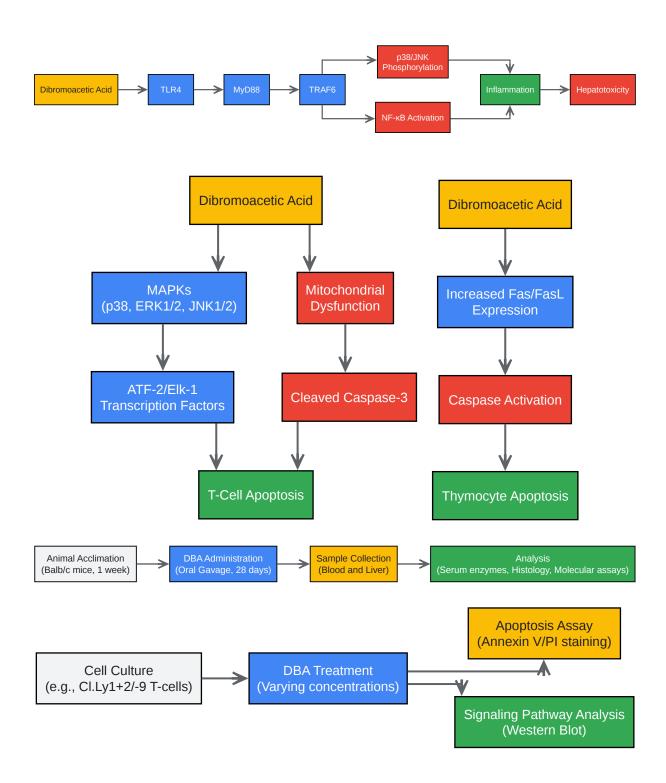
Cell Model	DBA Concentration	Exposure Time	Key Findings	Reference
Cl.Ly1+2/-9 T- cells	Varies (dose- dependent)	Not specified	Decreased cell viability, induction of apoptosis, activation of p38, ERK1/2, and JNK1/2.[4]	[4]
Mouse Thymocytes	5, 10, 20, 40 μΜ	Not specified	Increased apoptosis, G0/G1 cell cycle arrest, increased intracellular calcium, increased Fas/FasL expression.[5]	[5]
Human PBMCs	Millimolar concentrations	Not specified	Induction of necrotic and apoptotic changes, increased mitochondrial transmembrane potential, and reactive oxygen species (ROS) formation.[6]	[6]

Key Signaling Pathways Affected by Dibromoacetic Acid



Toll-Like Receptor 4 (TLR4) Signaling Pathway in Hepatotoxicity

DBA exposure in mice has been shown to activate the TLR4 signaling pathway in the liver, leading to inflammation and hepatotoxicity.





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